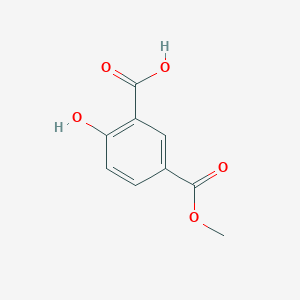

2-Hydroxy-5-(methoxycarbonyl)benzoic acid

Description

Contextualizing Substituted Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives represent a cornerstone class of compounds in the chemical sciences, functioning as crucial intermediates and building blocks for a vast array of more complex molecules. enovationchem.com The basic structure, a benzene (B151609) ring attached to a carboxylic acid group, lends itself to a wide variety of substitution reactions, allowing for the synthesis of a diverse library of compounds with tailored properties. enovationchem.com These derivatives are not merely synthetic curiosities; they are found widely in nature within compounds like vanillin (B372448) and gallic acid. chemeo.com

The versatility of the benzoic acid scaffold is demonstrated by its presence in numerous commercially and scientifically important products. In the pharmaceutical industry, for instance, derivatives serve as the active components in drugs such as the diuretic furosemide (B1674285) and the local anesthetic benzocaine. chemeo.com Their applications extend to food preservation, where they inhibit the growth of microbes, and the manufacturing of dyes, fragrances, and plasticizers. enovationchem.com The ability to modify the benzene ring with various functional groups—such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups—dramatically influences the molecule's physical, chemical, and biological properties, making them a subject of continuous research. This research often focuses on developing novel synthetic methodologies and exploring the potential of new derivatives in areas like cancer therapy and materials science. guidechem.com

Academic Significance of 2-Hydroxy-5-(methoxycarbonyl)benzoic Acid and its Structural Class

This compound, also known as methyl 4-carboxy-3-hydroxybenzoate, belongs to the structural class of substituted salicylic (B10762653) acids (2-hydroxybenzoic acids). The presence of three key functional groups on the benzene ring—a hydroxyl group, a carboxylic acid, and a methyl ester—makes it a polyfunctional molecule with potential for diverse chemical reactivity. The hydroxyl and carboxyl groups ortho to each other are characteristic of salicylic acid, a core structure in many pharmaceuticals, most notably aspirin. The additional methoxycarbonyl group (a methyl ester) at the 5-position offers another site for chemical modification, for example, through hydrolysis or transesterification.

Despite its placement within this important class of molecules, a review of the current academic literature indicates that this compound has not been the subject of extensive, dedicated studies. Public chemical databases such as PubChem list its fundamental properties but note a lack of available literature data on the compound. uni.lu However, its availability from various chemical suppliers as a research chemical suggests its primary role in the academic landscape is likely that of a specialized building block or intermediate in organic synthesis. enovationchem.comcymitquimica.com Researchers may utilize it in multi-step synthetic pathways to construct more complex target molecules, where the intermediate itself is not the primary focus of the final publication. Its structural motifs are found in more complex derivatives that have been investigated for potential biological activity. researchgate.net

The academic significance of this compound is therefore primarily derived from its potential utility in synthesis rather than from its own extensively studied properties or applications.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79128-78-2 |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-carboxy-3-hydroxybenzoate |

| Predicted XlogP | 1.8 |

Data sourced from PubChem and commercial supplier information. uni.lucymitquimica.com

Properties

IUPAC Name |

2-hydroxy-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQLYTSJSBMCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon framework and proton environments within a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxyl group (C6-H) would likely appear as a doublet, coupled to the adjacent proton. The proton ortho to the hydroxyl group (C3-H) would also present as a doublet. The proton at the C4 position, situated between the other two aromatic protons, is expected to be a doublet of doublets. The methoxy protons of the ester group will produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the carboxylic acid and phenolic hydroxyl groups are expected to be broad singlets and their chemical shifts can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C3-H | 6.9 - 7.2 | d |

| C4-H | 7.8 - 8.1 | dd |

| C6-H | 8.2 - 8.5 | d |

| -OCH₃ | 3.8 - 4.0 | s |

| -OH | Variable | br s |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and the ester are predicted to be the most downfield signals, typically appearing in the 165-175 ppm region. The carbon atom attached to the hydroxyl group (C2) will be shifted downfield due to the deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical range of 110-160 ppm. The methoxy carbon will appear as a sharp signal around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 168 - 172 |

| C2 (-OH) | 158 - 162 |

| C3 | 115 - 118 |

| C4 | 132 - 135 |

| C5 (-COOCH₃) | 122 - 125 |

| C6 | 130 - 133 |

| -COOCH₃ | 165 - 168 |

| -OCH₃ | 52 - 55 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the structural assignments. A COSY spectrum would reveal the coupling between adjacent aromatic protons, confirming their connectivity. For instance, cross-peaks would be observed between the signals for H3 and H4, and between H4 and H6. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. youtube.comhmdb.ca This would definitively link the proton and carbon assignments for the aromatic C-H groups and the methoxy group. For example, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal in the ¹³C NMR spectrum. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com The phenolic O-H stretch will likely appear as a sharper band around 3200-3600 cm⁻¹. Two distinct carbonyl (C=O) stretching vibrations are anticipated: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency of 1720-1740 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. docbrown.info C-O stretching vibrations for the carboxylic acid and ester groups will be present in the 1200-1300 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information. The C=O stretching vibrations are also expected to be visible in the Raman spectrum. ijtsrd.com Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. ijtsrd.com

Table 3: Key Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | |

| Phenolic O-H Stretch | 3200-3600 | |

| Aromatic C-H Stretch | >3000 | >3000 |

| Carboxylic Acid C=O Stretch | 1700-1725 | 1700-1725 |

| Ester C=O Stretch | 1720-1740 | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the ultraviolet region. For benzoic acid itself, absorption bands are observed around 230 nm and 273 nm. The presence of the hydroxyl and methoxycarbonyl substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to their electronic effects on the aromatic system. It is anticipated that this compound will show strong absorption in the 230-250 nm and 280-320 nm ranges.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.04 g/mol ).

The fragmentation of the molecular ion is expected to follow characteristic pathways for benzoic acids and esters. nih.govnih.gov A common fragmentation is the loss of a methoxy radical (•OCH₃) from the ester group, leading to a fragment ion at m/z 165. Another likely fragmentation is the loss of a carboxyl radical (•COOH), resulting in an ion at m/z 151. The loss of a water molecule (H₂O) from the molecular ion is also possible, giving a fragment at m/z 178. Further fragmentation of the phenyl ring can also occur, leading to smaller characteristic ions. docbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Identity |

|---|---|

| 196 | [M]⁺ |

| 165 | [M - •OCH₃]⁺ |

| 151 | [M - •COOH]⁺ |

| 178 | [M - H₂O]⁺ |

| 121 | [M - •OCH₃ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the requisite mass accuracy and resolution for this purpose.

For this compound (C9H8O5), the theoretical monoisotopic mass is 196.03717 Da. HRMS analysis would seek to find an ion that corresponds to this mass, typically as a protonated molecule [M+H]⁺, a deprotonated molecule [M-H]⁻, or other common adducts. While specific experimental data is not publicly available, predicted data from computational models provide expected values for various adducts that would be targeted in an HRMS analysis. uni.lu The observation of an ion with an m/z value matching the predicted exact mass to within a few parts per million would provide strong evidence for the compound's elemental formula.

Interactive Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 197.04445 |

| [M+Na]⁺ | 219.02639 |

| [M-H]⁻ | 195.02989 |

| [M+NH₄]⁺ | 214.07099 |

| [M+K]⁺ | 235.00033 |

| [M+HCOO]⁻ | 241.03537 |

Data sourced from computational predictions. uni.lu

Tandem Mass Spectrometry Approaches

Tandem Mass Spectrometry (MS/MS or MS²) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This fragmentation pattern serves as a structural fingerprint. For this compound, the fragmentation is expected to be influenced by its key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a methyl ester.

A common fragmentation pathway for benzoic acids involves the loss of water (H₂O, 18 Da) and/or carbon monoxide (CO, 28 Da). docbrown.info Esters frequently undergo cleavage, leading to the loss of the alkoxy group. In this case, the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) is anticipated. A key diagnostic fragmentation for ortho-substituted hydroxybenzoic acid derivatives is the facile loss of a small molecule from the adjacent groups. nih.govnist.gov For the protonated molecule [M+H]⁺ of this compound (m/z 197.044), a characteristic loss would be that of methanol (CH₃OH) from the adjacent carboxylic acid and hydroxyl groups, a process known as the "ortho effect," leading to a prominent fragment ion. nih.gov

Interactive Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 197.044)

| Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 179.034 | H₂O | Loss of water from carboxylic acid and ortho proton |

| 165.018 | CH₃OH | Loss of methanol from ester and ortho hydroxyl group |

| 151.039 | H₂O + CO | Subsequent loss of carbon monoxide after initial water loss |

| 137.023 | COOH + CH₃ | Loss of carboxyl group and methyl radical |

| 121.028 | COOCH₃ + H₂O | Loss of the methoxycarbonyl group and water |

Fragmentation pathways are predicted based on established principles for related structures. docbrown.infonih.govnist.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Currently, a solved crystal structure for this compound is not available in the public domain. However, analysis of related structures, such as salicylic (B10762653) acid and its derivatives, reveals common motifs. uea.ac.ukresearchgate.net These structures are typically characterized by the formation of hydrogen-bonded dimers via their carboxylic acid groups. Furthermore, the hydroxyl group often participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the carboxylic acid or ester group, which significantly influences the molecular conformation. uea.ac.uk An XRD study of this compound would be expected to reveal similar patterns, providing definitive proof of its constitution and stereochemistry, and offering insights into its solid-state properties. For example, the analysis of methyl salicylate (B1505791) using the crystalline sponge method has provided detailed information on its molecular geometry and packing interactions. researchgate.net

Specialized Spectroscopic Probes (e.g., Terahertz Spectroscopy)

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is an emerging technique for probing low-frequency molecular vibrations and intermolecular interactions. nih.govresearchgate.net These low-energy modes are highly sensitive to the crystalline environment and long-range lattice vibrations, making THz spectroscopy a powerful tool for characterizing the solid-state form of a compound.

While no specific THz spectrum for this compound has been published, studies on benzoic acid and its derivatives demonstrate the utility of this technique. Research on cinnamic acid derivatives and other aromatic acids has shown that THz spectra can effectively distinguish between structural isomers. sitp.ac.cn The absorption peaks in the THz region correspond to collective vibrational modes, such as the stretching and bending of hydrogen bonds that hold the molecules together in the crystal lattice. nih.gov Therefore, THz spectroscopy could be used to identify different polymorphic forms of this compound, which may exhibit different physical properties.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic distribution and energy of molecular systems. These calculations are foundational for predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size. Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-311++G(d,p), are commonly employed for geometry optimization and property calculation of benzoic acid derivatives. epstem.netmdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations This table presents theoretical data based on typical results for similar aromatic carboxylic acids.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔEg) | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Total Energy | Varies with method | The absolute minimum energy of the optimized structure |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Measures the polarity of the molecule |

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited states of molecules, allowing for the prediction of UV-visible absorption spectra. researchgate.netresearchgate.net This analysis reveals the electronic transitions (e.g., n→π* and π→π*) responsible for the absorption bands. researchgate.net Additionally, methods exist to predict Nuclear Magnetic Resonance (NMR) chemical shifts and even the fragmentation patterns observed in mass spectrometry. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical wavenumber ranges for the primary functional groups found in 2-Hydroxy-5-(methoxycarbonyl)benzoic acid.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3400 - 3600 |

| O-H (Carboxylic Acid) | Stretching (Broad) | 2500 - 3300 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1740 |

| C=O (Ester) | Stretching | 1715 - 1735 |

| C-O (Ester & Acid) | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Molecular Modeling and Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and simulation techniques are used to explore its physical behavior, including its preferred shapes and movements over time.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step to map out the potential energy surface. This analysis would likely reveal that the lowest energy conformer is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, a common feature in ortho-hydroxy benzoic acids. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com An MD simulation of this compound, either in a vacuum or solvated in a solvent like water or ethanol (B145695), would reveal how the molecule moves and flexes at a given temperature. bohrium.comnih.gov

These simulations are used to assess the stability of different conformers, study the dynamics of hydrogen bonding, and understand how the molecule interacts with its environment. etflin.com For example, an MD simulation could track the distance and angle of the intramolecular hydrogen bond to determine its persistence over time. The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over the simulation period, providing insights into time-averaged structural properties and dynamic processes. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation of the target compound in a solvent.

| Parameter | Example Specification | Purpose |

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule |

| Solvent Model | TIP3P Water | Explicitly represents the solvent environment |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant Number of atoms, Volume, and Temperature (NVT) or Pressure (NPT) |

| Temperature | 300 K | Simulates behavior at or near room temperature |

| Simulation Time | 10 - 100 nanoseconds | Duration of the simulation to observe dynamic events |

| Time Step | 2 femtoseconds | The interval between successive calculations of forces and positions |

Reactivity Prediction and Reaction Pathway Analysis

Computational methods are powerful tools for predicting how and where a molecule is likely to react and for elucidating the mechanisms of those reactions.

Reactivity can be predicted by analyzing the outputs of electronic structure calculations. For instance, a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygens and the phenolic oxygen would be sites of negative potential, while the acidic proton and the hydrogens on the aromatic ring would be sites of positive potential.

Reaction pathway analysis involves computationally modeling a specific chemical transformation. nih.gov This is achieved by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net For example, a theoretical study could model the ester hydrolysis or decarboxylation of the molecule, providing a detailed, step-by-step mechanism and the associated energy barriers. researchgate.net Such analyses are crucial for understanding reaction feasibility and for designing synthetic routes.

Chemoinformatics and Database Mining for Related Structures

Chemoinformatics provides the essential tools for exploring the vast chemical space surrounding a particular molecule by systematically searching and analyzing large chemical databases. For this compound, which is a derivative of salicylic (B10762653) acid, database mining is a powerful strategy to identify structurally related compounds or analogs. This process is foundational for comparative computational studies, allowing researchers to understand structure-activity relationships and to select candidates for further theoretical and experimental investigation.

The interest in salicylic acid and its derivatives has seen a significant increase in recent decades, leading to a wealth of information in scientific databases. A bibliometric review of the Scopus database from 2000 to 2021 identified 2,010 papers specifically focused on the sub-discipline of salicylic acid and its derivatives, indicating a rich dataset for mining. researchgate.netbumipublikasinusantara.id Such large-scale data analysis helps in identifying research trends, prominent structural motifs, and gaps in current knowledge. researchgate.net

Mining chemical and patent databases reveals numerous structural analogs of this compound. These analogs typically share the core 2-hydroxybenzoic acid (salicylic acid) scaffold but differ in the nature and position of their substituents. Variations can include alterations to the ester group, the introduction of different functional groups at position 5, or the substitution at other positions on the benzene (B151609) ring.

Computational studies on these identified analogs provide valuable insights. For instance, systematic computational analyses have been performed on derivatives like salicylamide (B354443) and gentisamide to determine their structural stability and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. researchgate.net Similarly, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been utilized for derivatives like nitro-substituted salicylanilides to guide synthesis and biological testing. nih.gov

The following table presents a selection of structurally related compounds identified through database mining, highlighting their key structural differences from this compound.

Table 1: Structural Analogs of this compound Identified via Database Mining

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference from this compound |

| 2-Hydroxy-5-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 2612-02-4 | Methoxy (B1213986) group at C5 instead of a methoxycarbonyl group. epa.govscbt.com |

| 5-Acetamido-2-hydroxybenzoic acid | C₉H₉NO₄ | 195.17 | 51-96-7 | Acetamido group at C5 instead of a methoxycarbonyl group. mdpi.com |

| 2-(Methoxycarbonyl)benzoic Acid | C₉H₈O₄ | 180.16 | 4376-18-5 | Isomeric structure; methoxycarbonyl group is at C2 and hydroxyl group is absent. |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₃N₂O₄ | 338.23 | 1331640-75-6 | Nitro group at C4 and a substituted phenylamide instead of a carboxylic acid. nih.gov |

| 5-Sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) | C₇H₆O₆S | 218.19 | 97-05-2 | Sulfo group at C5 instead of a methoxycarbonyl group. nist.gov |

| 2-hydroxy-5-(1-hydroxy-2-piperazinylethyl)benzoic acid | C₁₃H₁₈N₂O₄ | 266.29 | Not Available | 1-hydroxy-2-piperazinylethyl group at C5 instead of a methoxycarbonyl group. google.com |

This systematic mining and cataloging of related structures are crucial first steps in computational chemistry. The identified analogs serve as a library for comparative docking studies, molecular dynamics simulations, and quantum chemical calculations to build comprehensive models that correlate specific structural features with potential functions.

Mechanistic Studies of Reactions Involving 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid and Its Derivatives

Detailed Reaction Pathway Elucidation

The mechanistic pathways for reactions involving 2-Hydroxy-5-(methoxycarbonyl)benzoic acid are often inferred from studies on salicylic (B10762653) acid and its other derivatives. Key reactions include its synthesis and subsequent transformations like decarboxylation.

Synthesis via Kolbe-Schmitt Reaction: The formation of the parent structure, 5-carboxysalicylic acid, from a precursor like 4-hydroxybenzoic acid, is achieved through the Kolbe-Schmitt reaction. The mechanism for this carboxylation proceeds through several key steps. numberanalytics.comscienceinfo.comtestbook.com First, a strong base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide. scienceinfo.comtestbook.com This phenoxide ion then undergoes electrophilic aromatic substitution with carbon dioxide, a weak electrophile. The sodium ion is believed to form a chelate complex with the phenoxide and carbon dioxide, which favors carboxylation at the ortho position relative to the hydroxyl group. scienceinfo.com The reaction is performed under high pressure and elevated temperature (e.g., 125 °C and >100 atm). testbook.com An unstable intermediate is formed, which then rearranges and, upon subsequent acidification with a strong acid like sulfuric acid, yields the salicylic acid derivative. testbook.com For this compound, the starting material would be methyl 4-hydroxybenzoate (B8730719).

Decarboxylation Mechanism: The decarboxylation of salicylic acid derivatives is a well-studied transformation that does not follow a simple, unimolecular pathway. The accepted mechanism in various solvents involves the salicylate (B1505791) anion as the key reactive species. cdnsciencepub.comstackexchange.com The reaction is proposed to proceed via a bimolecular mechanism where the rate-determining step is the attack of a proton on the ring carbon atom to which the carboxyl group is attached (the C1 position). cdnsciencepub.comstackexchange.com This forms a σ-complex intermediate, which subsequently loses carbon dioxide to yield phenol (B47542) or a substituted phenol. stackexchange.com The presence of the ortho-hydroxyl group is crucial, as it facilitates the reaction through resonance and tautomeric forms that help distribute the negative charge of the salicylate anion, making the C1 position more susceptible to protonation. stackexchange.com The electron-withdrawing nature of the 5-(methoxycarbonyl) group is expected to disfavor this mechanism by destabilizing the σ-complex intermediate, which has a buildup of positive charge.

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction pathways and efficiencies of transformations involving this compound and its derivatives. Different catalytic systems can be employed to target specific functional groups within the molecule.

For instance, the decarboxylation reaction, which typically requires high temperatures, can be facilitated under milder conditions using multifunctional catalysts. Recent research has shown that bimetallic iron-ruthenium nanoparticles immobilized on an amine-functionalized supported ionic liquid phase (SILP) can effectively catalyze the decarboxylation of hydroxybenzoic acids. acs.org The mechanism involves a synergistic effect between the metal nanoparticle sites and the basic amine sites on the support, which work in concert to facilitate the cleavage of the C-C bond. acs.org

Acid catalysts are instrumental in promoting condensation reactions. For example, organocatalysts like 5-sulfosalicylic acid have been shown to be highly efficient for Pechmann condensations. The sulfonic acid group protonates carbonyl substrates, activating them towards nucleophilic attack, while the rest of the molecule provides a scaffold.

Metal-catalyzed cross-coupling reactions represent another important class of transformations. While the carboxylic acid and phenol groups are not typical coupling partners without derivatization, conversion of the hydroxyl group to a triflate or the carboxylic acid to a halide could enable palladium- or nickel-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) for C-C bond formation, allowing for the synthesis of complex derivatives.

Photochemical Mechanism Investigations, including Photoremovable Protecting Groups

The photochemistry of hydroxybenzoic acid derivatives is of significant interest, particularly for their application as photoremovable protecting groups (PPGs), also known as photocages. These molecules allow for the spatial and temporal control over the release of a protected substrate upon irradiation with light.

Derivatives of this compound, particularly those where the carboxylic acid is esterified with a substrate to be released, are structurally related to the p-hydroxyphenacyl (pHP) class of PPGs. The photochemical release mechanism for pHP cages is believed to proceed via a photo-Favorskii rearrangement. Upon absorption of UV light, the molecule is excited to a triplet state. This is followed by an intramolecular rearrangement to form a spiro-dienone intermediate, which subsequently collapses to release the protected substrate (the leaving group) and form a rearranged byproduct, p-hydroxyphenylacetic acid.

Another potential photochemical pathway for this class of compounds is photodecarboxylation. The photolysis of aromatic carboxylic acids can lead to the elimination of CO₂. The mechanism can involve photoinduced electron transfer (PET), where the carboxylate anion acts as an electron donor. researchgate.net The efficiency of such photochemical reactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event per photon absorbed. For example, the quantum yield of decarboxylation (Φ(-CO₂)) for some related phthalimide (B116566) systems has been measured to be as high as 0.3. researchgate.net The specific pathway—rearrangement versus decarboxylation—would depend on the exact structure of the derivative and the reaction conditions, such as solvent and pH.

Derivatization and Functionalization Strategies for 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid

Synthesis of Novel Esters and Amides

The carboxylic acid and the phenolic hydroxyl group of 2-hydroxy-5-(methoxycarbonyl)benzoic acid are primary targets for the synthesis of novel esters and amides.

The synthesis of esters from the carboxylic acid moiety can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like a zirconium/titanium composite, is a common approach. mdpi.com For instance, the reaction of a benzoic acid derivative with methanol (B129727) can yield the corresponding methyl benzoate. mdpi.com Alternatively, to avoid harsh acidic conditions that might affect other functional groups, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amide synthesis from the carboxylic acid group of this compound can be accomplished by reacting it with a primary or secondary amine. This transformation is often mediated by coupling agents to form an activated intermediate that readily reacts with the amine. Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (HOSu) to enhance efficiency and minimize side reactions. mdpi.comnih.gov For example, the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives has been successfully achieved through acylation reactions. mdpi.com

Below is a table summarizing common reagents for ester and amide synthesis:

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Introduction of Halogen and Nitro Substituents

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of halogen and nitro substituents. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved through electrophilic halogenation. The reaction typically employs a halogenating agent, such as elemental bromine or chlorine, in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. libretexts.org The hydroxyl and methoxycarbonyl groups are ortho-, para-directing groups. Given the existing substitution pattern, the incoming halogen would likely be directed to the positions ortho or para to the hydroxyl group. For example, the bromination of methyl salicylate (B1505791) can yield methyl 5-bromosalicylate. nih.gov

Nitration: The introduction of a nitro group onto the aromatic ring is a common functionalization strategy. This is typically achieved by treating the compound with a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. guidechem.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is influenced by the existing substituents on the aromatic ring. For instance, the nitration of methyl salicylate can produce methyl 5-nitrosalicylate. guidechem.comnih.gov

The following table outlines reagents for halogenation and nitration:

| Reaction | Reagent(s) | Substituent Introduced |

| Halogenation | Halogen (Cl₂, Br₂), Lewis Acid (e.g., FeBr₃) | Halogen (Cl, Br) |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro (NO₂) |

Conjugation with Biologically Relevant Moieties (e.g., Peptides, Amines)

To enhance biological activity or target specific biological pathways, this compound can be conjugated with various biologically relevant moieties, such as peptides and amines.

Peptide Conjugation: The carboxylic acid functionality of this compound is a key handle for conjugation with the N-terminus of peptides or amino acids. This amide bond formation is typically facilitated by standard peptide coupling reagents. These reagents, such as DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), activate the carboxylic acid for reaction with the amine group of the peptide. nih.gov This strategy has been employed in the synthesis of dipeptides containing aminobenzoic acid derivatives. nih.gov

Amine Conjugation: The molecule can also be conjugated with various amines to introduce new functionalities. For instance, a hydroxyquinone with an amine oxidase-like activity was prepared, which can oxidize a range of primary amines. nih.gov While not a direct conjugation to the starting molecule, this demonstrates the potential for interaction and reaction with amines. Furthermore, derivatives like 2-hydroxy-5-N-methacrylamidobenzoic acid have been synthesized, showcasing the attachment of an amine-containing moiety. sigmaaldrich.com

Synthesis of Metal Complexes and Organometallic Compounds

The phenolic hydroxyl and carboxylic acid groups of this compound are excellent ligands for coordinating with metal ions, leading to the formation of metal complexes and organometallic compounds. These complexes can exhibit unique catalytic, electronic, and biological properties.

The synthesis of such complexes typically involves the reaction of the deprotonated form of this compound with a suitable metal salt. For example, molybdenum complexes have been synthesized using a ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with benzhydrazide. mdpi.com This suggests that this compound could similarly act as a ligand for molybdenum and other transition metals. The resulting complexes can have various geometries and coordination numbers depending on the metal ion and reaction conditions.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. By systematically altering the structure and observing the resulting changes in activity, researchers can identify key pharmacophores and optimize the compound for a specific target.

For derivatives of hydroxybenzoic acids, several structural features have been shown to be important for biological activity. For example, in a study of hydroxycinnamic acid derivatives, the position of the hydroxyl group on the phenolic ring, the presence of a double bond in the side chain, and the esterification of the carboxyl group were all found to be critical for their synergistic anticancer effects with other compounds. libretexts.org

In the context of this compound derivatives, SAR studies would involve synthesizing a library of analogues with variations at the carboxylic acid, hydroxyl group, and aromatic ring. For instance, a series of esters and amides with different alkyl or aryl groups could be prepared to probe the effect of lipophilicity and steric bulk. Similarly, the introduction of various substituents (e.g., halogens, nitro groups) at different positions on the aromatic ring would provide insights into the electronic requirements for activity. The analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives has been investigated, showing that modifications to the acetamide (B32628) moiety can influence their interaction with biological targets like COX-2. mdpi.com

The following table provides a hypothetical framework for an SAR study of this compound derivatives:

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Carboxylic Acid | Esterification with various alcohols | Altered solubility, membrane permeability, and prodrug potential |

| Carboxylic Acid | Amidation with different amines | Modified hydrogen bonding capacity and target interaction |

| Phenolic Hydroxyl | Etherification | Changed acidity and metal chelating properties |

| Aromatic Ring | Halogenation | Increased lipophilicity and altered electronic distribution |

| Aromatic Ring | Nitration | Modified electronic properties and potential for further reduction to an amino group |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate

Based on available research, the direct application of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid as a precursor for specific heterocyclic compounds, as a building block for complex polyaromatic systems, or in the design of responsive chemical systems and material science derivatives is not extensively documented. However, its utility as a core structural motif, or scaffold, is well-established in the field of medicinal chemistry for creating highly specific pharmacological inhibitors.

Precursor for Heterocyclic Compound Synthesis (e.g., Quinazolinones, Indoles)

Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic systems involves various methodologies, but the specific role of this compound as a starting material or key building block in these processes is not prominently featured in current research findings.

Scaffold in the Synthesis of Specific Pharmacological Inhibitors

The most significant application of the this compound structure is as a chemical scaffold for the design of potent and selective pharmacological inhibitors. Researchers have successfully utilized the 2,5-substituted benzoic acid framework to develop dual inhibitors targeting the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many types of cancer. nih.gov

In a notable study, a structure-based design approach led to the development of inhibitors built upon this scaffold. nih.gov The design leverages the specific chemical environment created by the hydroxyl and carbonyl substituents to achieve high-affinity binding to the target proteins. This research resulted in the creation of a compound, referred to as compound 24 in the study, which demonstrated equipotent binding to both Mcl-1 and Bfl-1. nih.gov The selective binding profile of this inhibitor was confirmed to translate to on-target cellular activity in lymphoma cell lines. nih.gov

These findings underscore the value of the 2,5-substituted benzoic acid core as a foundational structure for developing advanced dual Mcl-1/Bfl-1 inhibitors, which could offer broader efficacy and help overcome resistance to cancer therapies that target only a single anti-apoptotic protein. nih.gov

Research Findings: 2,5-Substituted Benzoic Acid Scaffold as a Dual Mcl-1/Bfl-1 Inhibitor

| Target Protein | Binding Affinity (Kᵢ) | Key Finding |

| Mcl-1 | 100 nM | Equipotent binding achieved. nih.gov |

| Bfl-1 | 100 nM | Demonstrates dual inhibitory action. nih.gov |

| Bcl-2/Bcl-xL | Lower Affinity | Shows appreciable selectivity for Mcl-1/Bfl-1 over other Bcl-2 family proteins. nih.gov |

Applications in the Design of Responsive Chemical Systems

Stimuli-responsive chemical systems are materials that change their properties in response to external triggers like pH or temperature. Although the acidic and phenolic functional groups of this compound could theoretically be used to impart pH-responsiveness, there is no specific research available that documents its application in the design of such systems.

Contributions to Material Science Through Derivative Synthesis

The conversion of specialized organic molecules into derivatives for material science applications, such as polymers or liquid crystals, is a common strategy. However, specific examples of derivatives of this compound being synthesized and applied in the field of material science are not described in the available literature.

Academic Investigations into Biological Interactions of 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid Derivatives

In Silico Prediction of Biological Interactions

Computational, or in silico, methods are pivotal in predicting the biological activities of novel compounds, offering insights into their pharmacokinetic and pharmacodynamic profiles before laboratory synthesis and testing. For derivatives of 2-hydroxy-5-(methoxycarbonyl)benzoic acid, while direct studies are limited, research on structurally similar benzoic and salicylic (B10762653) acid derivatives provides a predictive framework for their potential biological interactions.

Molecular docking studies on various benzoic acid derivatives have been conducted to predict their binding affinities and interaction modes with various biological targets. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their binding affinity with cyclooxygenase-2 (COX-2) receptors, suggesting that modifications to the core structure can enhance binding and selectivity. mdpi.com Such studies utilize computational tools to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are crucial for drug development. mdpi.com

In silico screening of benzoic acid derivatives against the main protease of SARS-CoV-2 has also been performed to evaluate their potential antiviral activity. nih.gov These studies often involve calculating quantum chemical reactivity parameters and assessing drug-likeness according to established rules like Lipinski's rule of five. nih.gov The insights gained from the molecular docking of a benzoic acid derivative with carbonic anhydrase indicate its potential as an effective inhibitor. researchgate.net

The bioactivity scores of molecules can be predicted using computational servers, which assess their potential as G-protein-coupled receptor (GPCR) ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, and enzyme inhibitors. mdpi.com For 5-acetamido-2-hydroxy benzoic acid derivatives, these predictions have suggested considerable biological activities for molecules with bioactivity scores greater than 0.00. mdpi.com

| Compound Class | Target | Predicted Activity | Reference |

|---|---|---|---|

| 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 Receptors | Enhanced binding affinity and selectivity | mdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Potential antiviral activity | nih.gov |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic Anhydrase | Effective inhibition | researchgate.net |

Exploration of Enzyme Modulatory Effects (e.g., Neuraminidase, Hydrolases)

The structural motif of 2-hydroxybenzoic acid (salicylic acid) is present in numerous compounds that exhibit significant enzyme modulatory effects. Derivatives of this compound, as analogs of salicylic acid, are therefore of interest for their potential to inhibit various enzymes.

One of the most studied targets for benzoic acid derivatives is influenza neuraminidase, a crucial enzyme in the life cycle of the influenza virus. nih.govacs.orgacs.org Extensive research has involved the synthesis and testing of numerous benzoic acid derivatives for their ability to inhibit this enzyme. nih.govacs.orgacs.org For example, 4-(acetylamino)-3-guanidinobenzoic acid was identified as a potent inhibitor of N9 neuraminidase with an IC50 value of 2.5 x 10⁻⁶ M. acs.org Another benzoic acid derivative, NC-5, has demonstrated potent anti-influenza activity by inhibiting neuraminidase, suggesting its potential as a drug candidate against influenza viruses, including oseltamivir-resistant strains. nih.gov

Derivatives of salicylic acid have also been investigated as inhibitors of other hydrolases, such as α-glucosidase and α-amylase. A series of salicylic acid derivatives were designed as non-saccharide α-glucosidase inhibitors, with some compounds exhibiting higher potency than the commercial drug acarbose (B1664774). nih.gov Kinetic studies revealed a mixed non-competitive inhibitory mechanism. nih.gov Furthermore, a structure-activity relationship study on the inhibition of α-amylase by benzoic acid and its derivatives indicated that the substitution pattern on the benzene (B151609) ring significantly influences the inhibitory activity. nih.gov Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition. nih.gov

Recent studies have also identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a member of the sirtuin family of proteins. nih.gov One hit compound displayed moderate inhibitory activity against SIRT5 with an IC50 of 26.4 ± 0.8 μM and high selectivity over other sirtuins. nih.gov

| Compound/Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase (N9) | Potent inhibitor with IC50 = 2.5 µM | acs.org |

| Benzoic acid derivative NC-5 | Influenza Neuraminidase | Effective against oseltamivir-resistant strains | nih.gov |

| Salicylic acid derivatives (T9, T10, T32) | α-Glucosidase | Higher potency than acarbose (IC50 = 0.086 - 0.32 mM) | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | Strongest inhibitor with IC50 = 17.30 ± 0.73 mM | nih.gov |

| 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid | SIRT5 | Selective inhibitor with IC50 = 26.4 ± 0.8 μM | nih.gov |

Studies on Antimicrobial and Antifungal Activities of Synthetic Analogs

Salicylic acid and its derivatives have long been recognized for their antimicrobial properties. Synthetic analogs of this compound are therefore expected to possess a range of antibacterial and antifungal activities.

Studies on new synthetic fatty acid salicylate (B1505791) esters have shown promising antimicrobial activity against various bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. researchgate.net The results indicated that salicylates covalently linked to palmitic acid exhibited the best antibacterial and antifungal effects. researchgate.net The structure-activity relationship revealed that the length of the fatty acid chain and modifications to the salicylic acid core, such as esterifying the phenolic hydroxyl group, significantly influenced the antimicrobial activity. researchgate.net

The antifungal activity of newly synthesized salicylic acid derivatives has been tested against several plant pathogenic fungi. icm.edu.plresearchgate.net In one study, 1-methoxy-1-oxoalkan-2-yl salicylates showed moderate to good activity against Botrytis cinerea and Rhizoctonia solani. icm.edu.plresearchgate.net The direct antifungal activity of salicylic acid has been proven against several postharvest pathogens. icm.edu.pl Research into salicylanilide (B1680751) esters with 4-(trifluoromethyl)benzoic acid demonstrated that these compounds exhibit antifungal activity, with molds being more susceptible than yeasts. nih.gov

The antimicrobial properties of phenolic acid alkyl esters have been systematically investigated. cabidigitallibrary.orgscispace.com The inhibitory activity of these esters was found to be higher than that of the parent acids, and the antimicrobial effect generally increases with the length of the alkyl chain. cabidigitallibrary.orgscispace.com For example, butyl esters of phenolic acids were more effective at inhibiting the growth of Bacillus cereus and Saccharomyces cerevisiae than the corresponding methyl esters. scispace.com

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Salicyl-palmitate esters | S. pneumoniae, S. aureus, S. typhi, K. pneumoniae, various fungi | Good to moderate antibacterial and antifungal activity (MIC = 31.25 - 125 µg/ml) | researchgate.net |

| 1-methoxy-1-oxoalkan-2-yl salicylates | Botrytis cinerea, Rhizoctonia solani | Moderate to good activity against plant pathogenic fungi | icm.edu.plresearchgate.net |

| Salicylanilide esters | Various molds and yeasts | Molds were more susceptible (MIC ≥ 0.49 µmol/L) than yeasts (MIC ≥ 1.95 µmol/L) | nih.gov |

| Phenolic acid butyl esters | Bacillus cereus, Saccharomyces cerevisiae | Higher inhibitory activity than methyl esters (MIC < 1.25 mM) | scispace.com |

Investigation of Antioxidant Properties in Related Compounds

The phenolic hydroxyl group in the structure of this compound suggests that it and its derivatives may possess antioxidant properties. The antioxidant activity of phenolic compounds is well-documented and is influenced by the number and position of hydroxyl groups, as well as other substituents on the aromatic ring.

Studies on the structure-antioxidant activity relationship of phenolic acids have shown that the presence of methoxy (B1213986), phenolic hydroxyl, and carboxylic acid groups all play a role. nih.gov The antioxidant activities of various phenolic acids have been evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.gov It has been observed that dihydroxy phenolic acids generally exhibit higher antioxidant activity than monohydroxy phenolic acids. nih.gov

The antioxidant properties of benzoic acid derivatives against superoxide (B77818) radicals have also been investigated. semanticscholar.org This research has shown that the antioxidant activity is dependent on the structure of the hydroxybenzoic acid derivatives, particularly the presence, number, and position of hydroxyl groups. semanticscholar.org Monohydroxybenzoic acids in the ortho and para positions tend to show better antioxidant activity than those in the meta position. semanticscholar.org

A systematic comparison of the antioxidant activity of benzoic acid and cinnamic acid derivatives revealed that cinnamic acids were generally more efficient antioxidants than their benzoic counterparts. nih.gov In terms of aromatic substitution, the antioxidant activity in a kinetic test increased in the order of p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy. nih.gov Furthermore, a study on salicylic acid derivatives as α-glucosidase inhibitors also explored their antioxidant potential, with one compound exhibiting significant antioxidant activity by scavenging DPPH free radicals and inhibiting lipid peroxidation. nih.gov

| Compound Class/Substitution Pattern | Assay | Key Findings on Antioxidant Activity | Reference |

|---|---|---|---|

| Dihydroxy phenolic acids | DPPH, FRAP | Generally higher activity than monohydroxy phenolic acids | nih.gov |

| Monohydroxybenzoic acids (ortho and para) | Superoxide radical scavenging | Better activity than meta-substituted counterparts | semanticscholar.org |

| Cinnamic acid derivatives | Peroxyl radical quenching, LDL oxidation | More efficient than corresponding benzoic acid derivatives | nih.gov |

| p-hydroxydimethoxy substitution | Kinetic test | Higher antioxidant activity than dihydroxy and p-hydroxymethoxy derivatives | nih.gov |

| Salicylic acid derivative (T10) | DPPH, Lipid peroxidation | Exhibited high antioxidant activity | nih.gov |

Development of Advanced Analytical Methodologies for 2 Hydroxy 5 Methoxycarbonyl Benzoic Acid

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are fundamental to the separation and analysis of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid from related substances, starting materials, or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is typically the method of choice for this and other benzoic acid derivatives. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For instance, a method for a related compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq C18 column (250 mm x 4.6 mm, 5 µm) with a gradient elution. ekb.eg A similar setup could be adapted for this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or phosphoric acid, adjusted to a suitable pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egsielc.com The gradient would be optimized to ensure a good separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light. ekb.eg

A potential starting point for method development could be a mobile phase of acetonitrile and water with a formic acid modifier, which is also compatible with mass spectrometry detection. sielc.com The selection of the stationary phase is also critical; while C18 columns are widely used, other phases like phenyl or polar-embedded phases could offer different selectivity for this compound.

Thin-Layer Chromatography (TLC):

TLC is a simpler, more rapid chromatographic technique that is well-suited for the qualitative analysis and monitoring of reactions involving this compound. It can be used to quickly assess the purity of a sample or to identify the presence of the compound in a mixture.

For a typical TLC analysis, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. For a compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) would likely be effective. After development, the spots can be visualized under UV light due to the compound's chromophores.

While primarily qualitative, TLC can provide semi-quantitative information by comparing the size and intensity of the sample spot to that of a standard of known concentration.

Quantitative Analysis Methods and Validation Studies

For a quantitative HPLC method to be considered reliable, it must undergo a thorough validation process to ensure it is fit for its intended purpose. The validation would be performed according to guidelines from the International Conference on Harmonisation (ICH). ekb.eg Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. ekb.eg

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

The following interactive table presents hypothetical but realistic validation data for a potential HPLC method for this compound, based on methods for similar compounds. nih.govekb.eg

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Hyphenated techniques, which couple a separation technique with a spectrometric detection method, offer enhanced selectivity and sensitivity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is particularly valuable for the identification of unknown impurities or metabolites and for quantification at very low levels. An electrospray ionization (ESI) source is commonly used for compounds like this compound, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

For this compound (molecular formula C9H8O5, molecular weight 196.16 g/mol ), the expected mass-to-charge ratios (m/z) for common adducts in an ESI source would be:

The use of a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) would allow for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique. However, due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is typically required before analysis. A common derivatization procedure involves converting the acidic proton and the phenolic proton into less polar and more volatile silyl (B83357) ethers, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be separated on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. The mass spectrometer records the fragmentation pattern of the derivatized molecule upon electron ionization, which serves as a molecular fingerprint for identification. While highly sensitive and specific, the need for derivatization adds an extra step to the sample preparation process.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Synthetic Chemistry and Process Development

The synthesis of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid and its derivatives has traditionally relied on established organic reactions, such as modifications of the Kolbe-Schmitt reaction. However, these methods often necessitate harsh conditions, including high temperatures and pressures. nih.gov Future research is poised to pivot towards more sustainable, efficient, and safer synthetic strategies, embracing green chemistry principles and process intensification. researchgate.netistanbul.edu.trdergipark.org.tr

Innovations are anticipated in several key areas:

Biocatalysis : The use of enzymes offers a green alternative to traditional chemical catalysts. Benzoic acid decarboxylases, for example, have been shown to catalyze the highly regioselective ortho-carboxylation of phenols using bicarbonate as the carbon dioxide source under mild conditions. rsc.orgacs.org This approach could be adapted to provide a more sustainable route to salicylic (B10762653) acid precursors, minimizing byproduct formation and energy consumption.

Advanced Catalytic Systems : Research into novel catalysts is opening pathways for phenol (B47542) carboxylation at atmospheric pressure, a significant improvement over the high-pressure requirements of the Kolbe-Schmitt reaction. bohrium.com These methods may involve transition-metal catalysts or photocatalytic systems that can activate carbon dioxide under milder conditions, improving the atom economy and safety profile of the synthesis. mdpi.com

Process Intensification (PI) : The shift from batch to continuous flow manufacturing represents a major leap in fine chemical production. unito.it Technologies such as microreactors offer superior heat and mass transfer, leading to better control over reaction parameters, higher yields, and improved safety. researchgate.net The integration of alternative energy sources, like microwave irradiation or ultrasonication, can further accelerate reactions and enhance process efficiency. aiche.org These PI strategies are expected to lead to smaller, cleaner, and more energy-efficient production methods for this compound. numberanalytics.comnumberanalytics.com

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional (e.g., Kolbe-Schmitt) | High pressure and temperature; use of strong bases. | Well-established industrial process. | nih.gov |

| Biocatalytic Carboxylation | Enzyme-catalyzed; mild aqueous conditions; uses bicarbonate. | High regioselectivity, environmentally benign, reduced energy consumption. | rsc.orgacs.org |

| Modern Catalytic Carboxylation | Transition-metal or photocatalysis; potential for atmospheric pressure CO2 utilization. | Milder reaction conditions, utilization of a renewable C1 feedstock. | bohrium.commdpi.com |

| Process Intensification | Continuous flow reactors, microreactors, alternative energy sources (microwaves, ultrasound). | Enhanced safety, higher yield and purity, smaller footprint, reduced waste. | unito.itresearchgate.netnumberanalytics.com |

Advancements in Spectroscopic and Computational Characterization

A deep understanding of the molecular structure and physicochemical properties of this compound is crucial for predicting its behavior and designing applications. Future research will increasingly rely on a combination of sophisticated spectroscopic techniques and powerful computational methods for a comprehensive characterization.

Advanced Spectroscopic Methods : While standard techniques like NMR and IR are fundamental, more advanced methods can provide deeper insights. Rotational spectroscopy, for instance, can determine molecular structures with very high precision and characterize the intramolecular hydrogen bond between the hydroxyl and carboxyl groups, a defining feature of salicylic acid derivatives. mdpi.com The combination of experimental FT-IR and FT-Raman spectroscopy with theoretical calculations allows for a detailed assignment of vibrational modes. mdpi.com

Computational Chemistry : Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools. researchgate.netbohrium.com DFT methods, such as B3LYP, can accurately predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. mdpi.comresearchgate.net Furthermore, these calculations can elucidate electronic properties by analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, which are key to understanding the molecule's reactivity. researchgate.netresearchgate.net Such computational studies can validate and help interpret experimental data, such as clarifying the mechanism of aspirin's conversion to salicylic acid or understanding the complex intramolecular interactions that govern conformer stability. nih.govscispace.com

| Technique | Type | Information Provided | References |

|---|---|---|---|

| Rotational Spectroscopy | Experimental | Precise molecular structure, characterization of intramolecular hydrogen bonds. | mdpi.com |

| FT-Raman Spectroscopy | Experimental | Vibrational modes, complementary to FT-IR, useful for structural analysis. | mdpi.com |

| Density Functional Theory (DFT) | Computational | Optimized geometry, vibrational frequencies, NMR shifts, electronic properties (HOMO/LUMO, MEP), reaction mechanisms. | researchgate.netbohrium.comresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Computational | Behavior in solution, self-association tendencies, interaction with solvents. | ucl.ac.uk |

Emerging Applications in Specialized Fields (e.g., Optoelectronics, Advanced Materials)

While this compound does not have established applications in optoelectronics or advanced materials, its structural components—a salicylic acid core with dual functional groups—make it an intriguing candidate for future exploration in these areas.

Advanced Materials : The bifunctional nature of the molecule, possessing both a carboxylic acid and a methyl ester, makes it a versatile building block.

Polymers : Benzoic acid and its derivatives can be polymerized or incorporated into polymer matrices to create functional materials. ontosight.airesearchgate.net For example, syndiotactic polystyrene can form co-crystalline phases with benzoic acid, effectively segregating the molecules within its structure. mdpi.com This suggests that this compound could be integrated into polymers for applications in controlled release systems or as a functional additive.

Metal-Organic Frameworks (MOFs) : The carboxylic acid group is an ideal linker for constructing MOFs. acs.orgcd-bioparticles.net These highly porous, crystalline materials have vast potential in gas storage, catalysis, and drug delivery. researchgate.netresearchgate.net this compound could serve as a functionalized organic linker, where the ester and hydroxyl groups can be used to tune the pore environment and properties of the resulting framework.

Optoelectronics : Certain benzoic acid derivatives have been shown to exhibit liquid crystalline and photoluminescent properties. nih.gov The aromatic core and conjugated system of this compound provide a foundation for photoactive behavior. Future research could focus on modifying the structure to enhance these properties, potentially leading to its use as a precursor for molecules in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. acs.org

| Field | Potential Application | Role of the Compound | Relevant Structural Features | References |

|---|---|---|---|---|

| Advanced Materials | Functional Polymers | Monomer or functional additive. | Carboxylic acid and ester groups for polymerization/grafting. | ontosight.aimdpi.com |

| Advanced Materials | Metal-Organic Frameworks (MOFs) | Functional organic linker. | Carboxylic acid for coordination; hydroxyl/ester for pore functionalization. | acs.orgcd-bioparticles.netresearchgate.net |

| Optoelectronics | Luminescent Materials / Sensors | Precursor for photoactive molecules. | Aromatic ring, conjugated system. | nih.govacs.org |

Synergistic Approaches Combining Experimental and Theoretical Research

The future development of this compound and its applications will be significantly accelerated by synergistic approaches that integrate experimental synthesis and characterization with theoretical and computational modeling. This combination allows for a cycle of prediction, synthesis, and validation that is more efficient than either approach alone.

Rational Design and Synthesis : Computational chemistry can be used to model reaction pathways and predict the outcomes of different synthetic strategies, helping to optimize conditions before extensive lab work is undertaken. nih.govresearchgate.net For example, DFT calculations can elucidate reaction mechanisms, guiding the selection of catalysts and solvents for improved yield and selectivity.

Structure-Property Correlation : The combination of high-resolution spectroscopy and quantum chemical calculations provides a powerful tool for establishing clear structure-property relationships. researchgate.netunamur.be By correlating calculated electronic and structural parameters with experimentally observed properties (e.g., pKa, anti-inflammatory activity), researchers can develop predictive models. nih.govresearchgate.net This understanding is essential for tuning the molecule's properties for specific applications.

Predictive Materials Science : Before attempting the synthesis of complex new materials like polymers or MOFs, computational methods can be used to predict their structures and properties. researchgate.net For instance, molecular dynamics simulations can model the self-association of the linker molecules in solution, while DFT can predict the electronic band structure and potential catalytic activity of a hypothetical MOF. researchgate.netucl.ac.uk This in silico screening allows researchers to focus experimental efforts on the most promising candidates, saving time and resources.

| Research Area | Experimental Methods | Theoretical Methods | Expected Outcome | References |

|---|---|---|---|---|

| Synthetic Route Optimization | Catalyst screening, reaction monitoring (HPLC, GC-MS). | DFT calculations of reaction pathways and transition states. | More efficient, selective, and sustainable synthetic processes. | nih.govresearchgate.net |

| Structural Elucidation | X-ray diffraction, NMR, FT-IR, Raman, Rotational Spectroscopy. | DFT geometry optimization, prediction of spectroscopic data. | Unambiguous assignment of structure and intramolecular interactions. | mdpi.commdpi.com |

| New Material Design | Synthesis of polymers and MOFs, characterization of properties (porosity, thermal stability, optical). | Molecular dynamics, DFT calculations of material properties. | Rational design of advanced materials with targeted functionalities. | researchgate.netucl.ac.ukresearchgate.net |

| Structure-Activity Relationships | Synthesis of derivatives, biological or functional assays. | QSAR modeling, molecular docking. | Predictive models for designing molecules with enhanced activity. | nih.gov |

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-5-(methoxycarbonyl)benzoic acid?

The synthesis typically involves multi-step routes with functional group transformations. Key steps include coupling reactions using palladium or nickel catalysts in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Purification is achieved via recrystallization or chromatography to ensure high purity .

Q. Which analytical methods are suitable for characterizing this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. For structural elucidation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended for resolving complex stereochemistry .

Q. How should researchers handle safety concerns during synthesis?